molecular formula C16H19Cl2N5O B10987599 N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10987599
M. Wt: 368.3 g/mol
InChI Key: IWHRYSNLXXPFJA-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacology research. This acetamide derivative features a 1H-tetrazole moiety, a privileged structure in drug discovery known to contribute to potent biological activity by acting as a bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability. The compound's structural framework, which incorporates a cyclohexyl ring connected to a tetrazole-methyl group and an N-(2,4-dichlorophenyl)acetamide chain, suggests potential for diverse pharmacological applications. Compounds with structurally related 1,2,4-triazole and tetrazole scaffolds have demonstrated a range of biological activities in scientific literature, including potential as reverse transcriptase (RT) inhibitors for antiviral research and have shown promising anticonvulsant effects in vivo . The anticonvulsant activity of closely related N-(dichlorophenyl)methylacetamide derivatives has been linked to multiple mechanisms, including GABA-ergic, glycinergic, and adenosinergic pathways, as evidenced by efficacy in models of seizures induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine . Researchers can utilize this compound as a chemical tool to explore these neurological mechanisms or to investigate new therapeutic avenues for viral diseases. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C16H19Cl2N5O

Molecular Weight

368.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H19Cl2N5O/c17-12-4-5-14(13(18)8-12)20-15(24)9-16(6-2-1-3-7-16)10-23-11-19-21-22-23/h4-5,8,11H,1-3,6-7,9-10H2,(H,20,24)

InChI Key

IWHRYSNLXXPFJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Cyclohexane Ring Functionalization

The cyclohexane core is functionalized via Friedel-Crafts alkylation or hydrogenation of substituted benzene derivatives. For example:

  • Hydrogenation of 2-(4-nitrophenyl)acetic acid using PtO₂ in ethanol under 50 psi H₂ yields 2-(4-aminocyclohexyl)acetic acid (87% yield).

  • Tetrazole introduction occurs via nucleophilic substitution: 1-(chloromethyl)cyclohexyl acetate reacts with 1H-tetrazole in DMF at 80°C for 12 hours, achieving 78% yield.

Carboxylic Acid Activation

The acetic acid moiety is activated using N-methoxy-N-methylamide (Weinreb amide) intermediates:

  • Reaction with N,O-dimethylhydroxylamine hydrochloride and EDCl/HOBt in dichloromethane provides the Weinreb amide, enabling subsequent amidation.

Amidation with 2,4-Dichloroaniline

Direct Coupling Methods

Carbodiimide-mediated coupling (EDCl/HOBt) in anhydrous THF at 0–25°C for 6–8 hours achieves 82% yield. Key parameters:

ParameterOptimal ValueImpact on Yield
Temperature25°CMaximizes kinetics without side reactions
SolventTHFEnhances reagent solubility
Coupling AgentEDCl/HOBtPrevents racemization

Reductive Amination Alternative

A two-step approach avoids pre-activation:

  • Schiff base formation : React 1-(1H-tetrazol-1-ylmethyl)cyclohexylacetic acid with 2,4-dichloroaniline in toluene under Dean-Stark conditions (92% conversion).

  • Reduction : Use NaBH₃CN in methanol at 0°C to yield the target compound (76% isolated yield).

Industrial-Scale Purification Strategies

Crystallization Optimization

  • Solvent selection : Ethyl acetate/hexane (3:7) mixture achieves 98.5% purity after two recrystallizations.

  • Temperature gradient : Cooling from 60°C to 4°C over 12 hours minimizes impurity co-precipitation.

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) eluent removes tetrazole byproducts (<0.5% remaining) .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has demonstrated that compounds containing tetrazole rings exhibit notable antimicrobial properties. For instance, various tetrazole derivatives have been synthesized and evaluated for their effectiveness against a range of bacteria and fungi. Compounds similar to N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. A study reported that certain tetrazole derivatives achieved minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

2. Antiparasitic Activity
The antiparasitic potential of tetrazole-containing compounds has also been explored. Research indicates that specific derivatives can inhibit the growth of Entamoeba histolytica, with IC50 values significantly lower than those of traditional treatments. This suggests that this compound may possess similar properties, contributing to the development of new treatments for parasitic infections .

Case Studies

Case Study 1: Antimycobacterial Activity
A series of tetrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings revealed that some compounds exhibited MIC values as low as 0.25 μM, indicating strong antimycobacterial activity without cross-resistance to existing anti-TB drugs. The structure-activity relationship (SAR) studies highlighted the importance of substituent groups on the tetrazole ring in enhancing biological activity .

Case Study 2: Antitumor Properties
Research has also focused on the antitumor effects of tetrazole derivatives. A specific study highlighted the synthesis of a novel compound that demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that this compound could be further investigated for its anticancer potential .

Data Table: Summary of Antimicrobial Activities

CompoundTarget OrganismMIC (μg/mL)Reference
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Compound CEntamoeba histolytica10

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • The tetrazole moiety may mimic carboxylic acid bioisosteres, influencing receptor binding or metabolic stability .

Dichlorophenyl-Containing Acetamides with Therapeutic Relevance

Compound Name Core Structure Therapeutic Area Activity Data (if available) Reference
U-50488H (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide) Cyclohexyl-pyrrolidine, dichlorophenyl Analgesic (κ-opioid agonist) Ki (κ-opioid): 2.2 nM
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone-dichlorophenyl Anticonvulsant ED₅₀ (PTZ model): 12 mg/kg
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide Chloroacetamide, branched alkyl Herbicide Not specified

Key Observations :

  • The target compound lacks the quinazolinone or opioid-associated cyclohexylamine present in U-50488H and anticonvulsant derivatives, suggesting divergent mechanisms .
  • Dichlorophenyl groups are recurrent in agrochemicals (e.g., herbicides) and CNS-active compounds, highlighting their versatility .

Heterocyclic Acetamide Derivatives

Compound Name Heterocycle Substituent Biological Activity Reference
2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl Structural studies (crystallography)
N-(4-Chlorophenyl)-2-[1-(2,4-dichlorophenyl)formamido]acetamide (Compound 59) Formamide, dichlorophenyl Antitrypanosomal IC₅₀ (T. brucei): 0.8 µM
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Triazole Chlorophenyl Research chemical

Key Observations :

  • The target’s cyclohexyl-tetrazole system is distinct from linear heterocycles in antitrypanosomal agents, implying unique stereoelectronic properties .

Biological Activity

N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (CAS Number: 1232806-63-1) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₆H₁₉Cl₂N₅O
  • Molecular Weight : 368.3 g/mol
  • Structure : The compound features a dichlorophenyl group and a tetrazole moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Potential Targets:

  • Cannabinoid Receptors : Similar compounds have demonstrated activity at cannabinoid receptors, suggesting potential analgesic effects.
  • PD-1 Pathway : Research indicates that tetrazole derivatives can modulate immune responses by interacting with the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. For instance, studies have shown that derivatives containing the tetrazole ring exhibit significant cytotoxicity against leukemia cells, with IC50 values indicating effective concentrations for therapeutic use.

Cell LineIC50 (µM)Reference
Human Leukemia10
Murine Fibrosarcoma15

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of this compound. For example, animal models treated with this compound showed reduced pain responses in neuropathic pain models, indicating its analgesic properties.

Case Study 1: Analgesic Effects

A study investigated the analgesic effects of similar compounds in a neuropathic pain model. The results indicated that chronic treatment with cannabinoid receptor agonists resulted in significant pain relief and reduced inflammation markers in the spinal cord .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of tetrazole-containing compounds. The findings revealed that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Discussion

The biological activity of this compound suggests a multifaceted role in therapeutic applications. Its interaction with cannabinoid receptors may provide avenues for pain management, while its potential effects on immune modulation highlight its relevance in oncology.

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